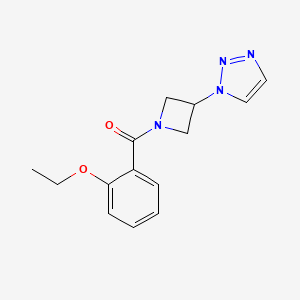

![molecular formula C15H14N2O3S B2809468 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2097894-81-8](/img/structure/B2809468.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but it contains a sulfur atom instead of oxygen . Oxazole is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .

Synthesis Analysis

The synthesis of furan and thiophene derivatives has been a topic of interest in medicinal chemistry due to their wide range of therapeutic properties . For instance, furan-2-ylmethanethiol can be synthesized by reacting furfuryl alcohol with thiourea in hydrochloric acid .Molecular Structure Analysis

The molecular structures of furan, thiophene, and oxazole are characterized by five-membered rings with heteroatoms. These structures can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent .Physical And Chemical Properties Analysis

Furan-2-ylmethanethiol, a furan derivative, is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing. It possesses a strong odor of roasted coffee and a bitter taste .Scientific Research Applications

Synthesis and Chemical Reactivity

A significant portion of research has been dedicated to synthesizing and understanding the reactivity of compounds containing furan and thiophen derivatives. For example, research by Chadwick et al. (1973) explored the synthesis of esters of furan- and thiophen-2-carboxylic acids, providing pathways from readily available materials to these acids with various substituents (Chadwick, Chambers, Meakins, & Snowden, 1973). Similarly, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, demonstrating the compound's reactivity through electrophilic substitution reactions to produce various derivatives (Aleksandrov & El’chaninov, 2017).

Antibacterial, Antiurease, and Antioxidant Activities

Research has also focused on the biological activities of furan and thiophene derivatives. Sokmen et al. (2014) investigated the antibacterial, antiurease, and antioxidant activities of new 1,2,4-triazole Schiff base and amine derivatives, highlighting the potential of these compounds in medicinal chemistry (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Synthesis and Pharmacological Evaluation

The design, synthesis, and evaluation of novel derivatives for pharmacological applications have been a key area of research. Kumar et al. (2017) synthesized a series of novel compounds starting from 2-acetylfuran, which were evaluated for antidepressant and antianxiety activities, showcasing the therapeutic potential of furan derivatives (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Inhibition of NQO2 for Chemotherapy and Malaria

Another research focus has been on the inhibition of NQO2, a potential target for cancer chemotherapy and malaria treatment. Alnabulsi et al. (2018) evaluated novel furan amidine analogues as NQO2 inhibitors, highlighting the significance of heterocyclic compounds in developing therapeutic agents (Alnabulsi, Hussein, Santina, Alsalahat, Kadirvel, Magwaza, Bryce, Schwalbe, Baldwin, Russo, Stratford, & Freeman, 2018).

Antimicrobial Activity

The antimicrobial activity of furan and thiophene derivatives has also been explored. Arora et al. (2013) synthesized and evaluated the antimicrobial activity of Schiff bases derived from furan and thiophene, demonstrating the potential use of these compounds in fighting microbial infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-11(9-17-20-10)15(18)16-8-12(13-4-2-6-19-13)14-5-3-7-21-14/h2-7,9,12H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKPTHBWYRRDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2809388.png)

![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B2809391.png)

![7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809393.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate](/img/structure/B2809397.png)

![Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate](/img/structure/B2809399.png)

![N-[(4-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2809400.png)

![N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2809401.png)

![5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809402.png)

![(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2809404.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-cyclohexyl-4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2809405.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2809406.png)